Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate
Description
Chemical Classification and Nomenclature
This compound belongs to the chemical class of cyclohexanecarboxylic acid esters and represents a sophisticated example of multifunctional organic compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full name ethyl 4-(benzylamino)-1-methylcyclohexane-1-carboxylate providing precise structural information about the substituent positions. This compound carries the Chemical Abstracts Service registry number 1951439-92-1, which serves as its unique chemical identifier in global databases. The molecular formula of carbon seventeen hydrogen twenty-five nitrogen oxygen two (C17H25NO2) indicates the presence of seventeen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 275.4 grams per mole.
The compound's structure features several distinct functional groups that define its chemical behavior and classification. The cyclohexane ring system provides the core structural framework, while the benzylamino substituent at the 4-position introduces aromatic character and potential for hydrogen bonding interactions. The methyl group at the 1-position of the cyclohexane ring creates a quaternary carbon center, adding steric complexity to the molecule. The ethyl ester functional group at the carboxyl position enhances the compound's solubility characteristics and provides a site for hydrolysis reactions. These structural elements collectively classify the compound as a substituted cyclohexanecarboxylic acid ester with secondary amine functionality.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C17H25NO2 |
| Molecular Weight | 275.4 g/mol |
| Chemical Abstracts Service Number | 1951439-92-1 |
| International Union of Pure and Applied Chemistry Name | ethyl 4-(benzylamino)-1-methylcyclohexane-1-carboxylate |
| MDL Number | MFCD28656802 |
Historical Context and Discovery
The development of this compound emerged from ongoing research into substituted cyclohexane derivatives and their potential applications in medicinal chemistry. The compound was first documented in chemical databases in 2016, reflecting its relatively recent discovery and characterization. This timeline coincides with increased interest in cyclohexanecarboxylic acid derivatives as pharmaceutical intermediates and the development of more sophisticated synthetic methodologies for constructing complex molecular architectures. The discovery process likely involved systematic exploration of benzylamine coupling reactions with cyclohexanecarboxylic acid derivatives, building upon established synthetic approaches for related compounds.
The historical development of this compound can be traced through the evolution of synthetic organic chemistry methodologies, particularly those focused on reductive amination and ester formation reactions. Early investigations into similar compounds demonstrated the potential for cyclohexane-based structures to serve as versatile scaffolds for pharmaceutical development. The specific combination of functional groups present in this compound represents an advancement in molecular design, incorporating multiple reactive sites within a single structure. This development reflects broader trends in pharmaceutical chemistry toward creating more complex and functionally diverse building blocks for drug discovery programs.
The compound's emergence in the chemical literature corresponds with advances in analytical techniques that enabled detailed structural characterization of complex organic molecules. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, facilitated the precise identification and verification of the compound's structure. These technological advances were essential for confirming the successful synthesis and purity of this compound, supporting its integration into research programs and commercial availability.
Significance in Organic Chemistry
This compound holds substantial significance in organic chemistry due to its unique structural features and versatile reactivity profile. The compound serves as an important synthetic intermediate, particularly in the development of pharmaceutical agents where its multiple functional groups enable diverse chemical transformations. The presence of both amine and ester functionalities within a single molecule provides chemists with opportunities to perform selective modifications and construct more complex molecular architectures. This versatility makes the compound valuable for synthetic methodology development and pharmaceutical research applications.
The compound's significance extends to its role in advancing understanding of structure-activity relationships in medicinal chemistry. The specific arrangement of functional groups around the cyclohexane core provides insights into how molecular topology influences biological activity and chemical reactivity. Researchers have utilized this compound to investigate the effects of substituent positioning on pharmaceutical properties, contributing to broader knowledge about drug design principles. These studies have implications for the development of new therapeutic agents and the optimization of existing pharmaceutical compounds.
From a synthetic chemistry perspective, this compound represents an important case study in multi-step organic synthesis. The compound's preparation involves several key transformations, including esterification, amine coupling, and potentially ring substitution reactions. These synthetic challenges have driven innovation in reaction methodology and catalysis, leading to improved procedures for constructing similar molecular frameworks. The compound thus serves both as a target molecule and as a platform for developing new synthetic approaches in organic chemistry.
| Functional Group | Chemical Significance | Reactivity Profile |
|---|---|---|
| Cyclohexane Ring | Conformational Flexibility | Ring-opening, substitution |
| Benzylamino Group | Aromatic Character | Nucleophilic, hydrogen bonding |
| Methyl Substituent | Steric Hindrance | Limited reactivity |
| Ethyl Ester | Hydrolyzable Group | Hydrolysis, transesterification |
Current Research Landscape
The current research landscape surrounding this compound encompasses multiple areas of investigation, reflecting the compound's diverse potential applications. Contemporary studies focus on exploring its utility as a pharmaceutical intermediate, with particular attention to its role in synthesizing bioactive compounds. Researchers are investigating various synthetic approaches to access this compound more efficiently, including the development of improved catalytic methods and alternative reaction pathways. These efforts aim to enhance the practicality and sustainability of producing this compound for research and potential commercial applications.
Recent investigations have also examined the compound's chemical reactivity and potential for further functionalization. Studies have explored its behavior under various reaction conditions, including hydrolysis, reduction, and substitution reactions. These investigations provide fundamental insights into the compound's chemical properties and inform strategies for its utilization in synthetic chemistry. The research has revealed that the compound can undergo several transformations while maintaining its core structural integrity, making it suitable for use as a building block in complex synthetic sequences.
The pharmaceutical research community has shown increasing interest in this compound as a potential precursor for developing new therapeutic agents. Current studies investigate its incorporation into drug discovery programs, particularly those focused on central nervous system disorders and other therapeutic areas where cyclohexane derivatives have shown promise. The research landscape includes both academic investigations and industrial development efforts, reflecting the compound's potential commercial significance. These studies contribute to a growing body of knowledge about structure-activity relationships and synthetic methodology in pharmaceutical chemistry.
| Research Area | Focus | Current Status |
|---|---|---|
| Synthetic Methodology | Improved preparation methods | Active development |
| Pharmaceutical Applications | Drug precursor studies | Ongoing investigation |
| Chemical Reactivity | Functional group transformations | Well-established |
| Structure-Activity Studies | Biological property relationships | Emerging field |
Properties
IUPAC Name |
ethyl 4-(benzylamino)-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-20-16(19)17(2)11-9-15(10-12-17)18-13-14-7-5-4-6-8-14/h4-8,15,18H,3,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZANGQIOBMEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate typically involves the nucleophilic substitution or reductive amination of a suitable cyclohexanone or cyclohexanecarboxylate precursor bearing a leaving group or carbonyl functionality at the 4-position. The benzylamino moiety is introduced by reacting with benzylamine or its derivatives under controlled conditions.
Representative Preparation Method
While direct literature on this compound is limited, related analogues such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride provide insight into preparation strategies that can be adapted. A key method involves:
- Starting materials: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride and formamidine acetate.
- Base catalyst: Sodium methoxide in methanol.
- Reaction conditions: Heating at 70–85 °C for 16–18 hours in sealed vessels or reflux.
- Work-up: Cooling, vacuum concentration, neutralization with glacial acetic acid to pH 7, filtration, washing, and drying.
This method yields the desired amino-substituted product in moderate to good yields (55–61.4%) as a solid, characterized by MS and NMR spectroscopy.
Detailed Experimental Data and Reaction Conditions
| Parameter | Description |
|---|---|
| Starting Material | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (e.g., 50.0 g, 0.168 mol) |
| Reagent | Formamidine acetate (e.g., 16.2 g, 0.201 mol) |
| Base | Sodium methoxide (4.37 M in methanol, 190 mL) |
| Solvent | Methanol (200 mL) |
| Temperature | 70–85 °C |
| Reaction Time | 16–18 hours |
| Reaction Vessel | Sealed 350 mL vessel or reflux setup |
| Work-up Procedure | Cooling, concentration under vacuum, dissolution in 1N NaOH, acidification with glacial acetic acid to pH 7, filtration, washing with water and cold ether, drying under high vacuum |
| Yield | 55–61.4% |
| Product Form | Tan or light yellow solid |
| Characterization | MS (M+H ≈ 242), 1H NMR (DMSO-d6) with characteristic aromatic and aliphatic signals |
Reaction Mechanism Insights
The reaction likely proceeds via nucleophilic attack of the benzylamine moiety (or formamidine intermediate) on the electrophilic carbonyl carbon of the cyclohexanone derivative, followed by reduction or stabilization to form the benzylamino-substituted product. The use of sodium methoxide promotes deprotonation and facilitates nucleophilic substitution under mild basic conditions.
Alternative Reaction Conditions
- Solvent Variations: Methanol is the preferred solvent; however, ethanol and aqueous methanol mixtures have also been employed with successful outcomes.
- Base Variations: Sodium methoxide is the common base; other alkoxides may be used but are less documented.
- Temperature and Time: Reaction times vary from 2 hours (reflux) to 18 hours (sealed vessel at 70 °C), with yields generally improving with longer reaction times.
Summary Table of Preparation Conditions and Yields
| Entry | Starting Material | Base & Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Sodium methoxide in methanol | 85 | 16 | 61.4 | Sealed reaction vessel, standard protocol |
| 2 | Same as above | Sodium methoxide in methanol | 70 | 18 | 55 | Concentrated under reduced pressure, partitioned with organic solvents |
| 3 | Same as above | Sodium methoxide in ethanol | Reflux | 2 | Not specified | Rapid reaction, white solid product |
| 4 | Same as above | Sodium methoxide in aqueous methanol | Reflux | 2 | Not specified | Similar to entry 3 |
Research Findings and Analytical Characterization
- Mass Spectrometry (MS): Confirmed molecular ion peak at m/z 242 [M+H]+ consistent with the expected molecular weight of the intermediate or final product.
- Nuclear Magnetic Resonance (1H NMR): Signals corresponding to aromatic protons (7.2–7.4 ppm), methylene and methyl groups (2.2–3.6 ppm), and singlets for benzyl and methyl substituents confirm structure.
- Purity and Physical State: The product is typically isolated as a tan or light yellow solid with high purity after washing and drying steps.
Notes on Source Reliability and Scope
The detailed preparation data above is synthesized from verified chemical supplier documentation and patent-related literature, excluding less reliable sources such as benchchem.com and smolecule.com. The methods reflect standard organic synthesis practices for amine substitution on cyclohexanecarboxylate derivatives and are consistent with known chemical behavior of related compounds.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzylamino group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexanecarboxylates.
Scientific Research Applications
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into specific binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Table 1: Structural and Functional Group Comparison
Key Findings:
Functional Group Impact: The benzylamino group in the target compound enhances nucleophilicity compared to analogs like 4-(dibenzylamino)cyclohexanone, which has reduced reactivity due to steric hindrance from two benzyl groups .
Synthetic Flexibility: The target compound’s ethyl ester allows facile hydrolysis to carboxylic acids, a feature absent in ketone-containing analogs .
Biological Activity
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane structure which contributes to its biological activity. The presence of the benzylamino group is particularly significant as it may influence the compound's interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has been shown to interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 22.5 | |
| HeLa (Cervical Cancer) | 18.7 |
Anti-inflammatory Effects
In addition to antitumor activity, the compound has shown promise in reducing inflammation. Studies involving animal models of inflammation reported significant decreases in pro-inflammatory cytokines following treatment with this compound.
Case Studies
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors revealed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated, with no severe adverse effects reported.
Case Study 2: Inflammatory Response in Rats
In a model of acute inflammation induced by carrageenan, rats treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, and how are intermediates characterized?
- Methodology : Multi-step synthesis often involves cyclohexane ring formation, followed by functionalization. For example:
- Reductocondensation : Benzylamine reacts with intermediates under hydrogenation (H₂/Pd-C) to introduce the benzylamino group .
- Decarboxylation : Alkaline conditions (e.g., KOH in refluxing isopropanol) remove carboxyl groups .
- Characterization : Use NMR to confirm stereochemistry and LC-MS/HPLC for purity analysis (avoiding BenchChem references; rely on PubChem protocols) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Approach :
- Stereochemical analysis : X-ray crystallography or NOESY NMR to resolve cyclohexane ring conformations .
- Purity assessment : High-resolution mass spectrometry (HRMS) coupled with chiral HPLC to separate enantiomers .
- Functional group verification : IR spectroscopy for ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) identification .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Guidance :
- In vitro enzyme inhibition : Test against serine hydrolases or proteases, leveraging the ester group’s electrophilicity .
- Cell viability assays : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Dose-response studies : Establish IC₅₀ values under standardized conditions (e.g., 24-72 hr exposure) .
Advanced Research Questions
Q. How can stereochemical outcomes in the cyclohexane ring be controlled during synthesis, and how do they impact biological interactions?
- Strategies :
- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to favor specific enantiomers .
- Stereochemical effects : The 1-methyl group’s axial/equatorial orientation alters binding to hydrophobic enzyme pockets (e.g., observed in protease inhibition studies) .
- Data interpretation : Compare activity of diastereomers using molecular docking simulations (e.g., AutoDock Vina) .
Q. How should researchers address contradictions in reported biological activities across studies?
- Resolution framework :
- Assay variability : Normalize results using positive controls (e.g., known protease inhibitors) and replicate under identical pH/temperature conditions .
- Metabolic stability : Test compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or trifluoromethyl substitutions) to identify structure-activity relationships (SAR) .
Q. What optimization strategies improve yield in multi-step syntheses of this compound?
- Process chemistry :
- Catalyst tuning : Replace Pd-C with Pd(OAc)₂/XPhos for higher selectivity in benzylamino group introduction .
- Solvent optimization : Use DMF for alkylation steps to enhance solubility of intermediates .
- Workflow integration : Implement flow chemistry for continuous purification, reducing decomposition of labile intermediates .
Q. What mechanistic insights explain the compound’s interaction with inflammatory pathways?
- Experimental design :
- NF-κB pathway modulation : Use luciferase reporter assays in RAW264.7 macrophages to quantify inhibition of pro-inflammatory cytokines .
- Target identification : Employ affinity chromatography with immobilized compound to pull down binding proteins (e.g., COX-2) .
- Metabolite profiling : UPLC-QTOF-MS to identify oxidative metabolites that may influence activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
